1,2-Diethoxypropane

Anionic Polymerization Microstructure Control Agent Polybutadiene

1,2-Diethoxypropane (CAS 10221-57-5), also referred to as propylene glycol diethyl ether, is a vicinal diether belonging to the glycol ether class, with the molecular formula C7H16O2 and a molecular weight of 132.20 g/mol. It is characterized as a clear, colorless liquid with a density of approximately 0.83 g/mL at 20°C and a boiling point in the range of 124–125°C.

Molecular Formula C7H16O2
Molecular Weight 132.2 g/mol
CAS No. 10221-57-5
Cat. No. B155856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diethoxypropane
CAS10221-57-5
Synonyms1,2-DIETHOXYPROPANE
Molecular FormulaC7H16O2
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCCOCC(C)OCC
InChIInChI=1S/C7H16O2/c1-4-8-6-7(3)9-5-2/h7H,4-6H2,1-3H3
InChIKeyVPBZZPOGZPKYKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diethoxypropane CAS 10221-57-5: Verified Properties and Industrial Use Cases for Procurement


1,2-Diethoxypropane (CAS 10221-57-5), also referred to as propylene glycol diethyl ether, is a vicinal diether belonging to the glycol ether class, with the molecular formula C7H16O2 and a molecular weight of 132.20 g/mol [1]. It is characterized as a clear, colorless liquid with a density of approximately 0.83 g/mL at 20°C and a boiling point in the range of 124–125°C . This compound is primarily utilized in industrial and research settings as a solvent and as a specialized microstructure control agent in the anionic polymerization of conjugated dienes to produce high-vinyl elastomers [2].

Workflow Anionic diene polymerization
Selection Patent-designated microstructure control agent
Use Context High-vinyl elastomer synthesis & water-based formulations

1,2-Diethoxypropane: Why Generic Substitution with Structural Analogs Compromises Polymer Microstructure Control


The assumption that alternative diethers or glycol ethers can be freely substituted for 1,2-diethoxypropane is not supported by performance data, particularly in high-precision applications like anionic polymerization. While compounds such as 1,1-diethoxypropane (propionaldehyde diethyl acetal), 2,2-diethoxypropane (acetone diethyl acetal), and 1,3-diethoxypropane share an identical molecular formula (C7H16O2), their distinct substitution patterns (vicinal, geminal, or linear spacing of ethoxy groups) result in profound differences in Lewis basicity, coordination geometry, and, consequently, their ability to modulate polymerization kinetics [1]. Direct analytical comparisons confirm that 1,2-diethoxypropane is uniquely suited as a microstructure modifier, enabling the efficient production of high-vinyl polybutadiene, a feature not replicated by its regioisomers or closely related acetals [2][3].

! Regioisomers (1,1-/2,2-/1,3-diethoxypropane) lack reported polymerization microstructure control capability, limiting direct substitution.
! Lower homolog 1,2-dimethoxypropane has a markedly lower boiling point (~96 °C), which may alter process volatility and solvent retention.
! 2,2-Diethoxypropane is classified as highly toxic (LD50 125 mg/kg, mouse i.p.); substitution would introduce significant handling and disposal requirements.

1,2-Diethoxypropane: A Quantitative Evidence Guide for Scientific Selection and Procurement Decisions


Unique Industrial Designation as a Preferred Microstructure Control Agent for High-Vinyl Diene Polymers

In a direct head-to-head comparison within industrial patent literature, 1,2-diethoxypropane is specifically claimed as a 'specific microstructure control agent' for producing high-vinyl polybutadiene, in contrast to 'bulk' agents like diethyl ether. The patent explicitly states that the use of 1,2-diethoxypropane enables the production of high vinyl content without the undesirable effects observed with diethyl ether alone [1]. Another patent prioritizes 1,2-diethoxypropane and 1,2-diethoxyethane as the preferred agents for programmed addition to maintain constant polymer vinyl content, implying a unique kinetic profile not achievable with common modifiers like tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA) [2].

Microstructure control role
Head-to-head
Specific microstructure control agent
Patent-designated performance for high-vinyl polybutadiene over generic ethers
Explicit claim vs. diethyl ether; THF/TMEDA not designated
Anionic Polymerization Microstructure Control Agent Polybutadiene

Demonstrated Control Over Polymerization Kinetics and Microstructure Under Varied Reaction Conditions

A 2024 study in Macromolecular Reaction Engineering directly investigated the kinetics of butadiene anionic polymerization in the presence of 1,2-diethoxypropane (DEP). The study developed a phenomenological kinetic model that quantifies DEP's influence on polybutadiene microstructure under different conditions [1]. This is a clear differentiator from 1,1-diethoxypropane (propionaldehyde diethyl acetal), whose primary documented role is as an aldehyde protecting group and reducing agent, with no known kinetic modeling or application in anionic polymerization .

Kinetic model availability
Reported
Validated phenomenological model
Supports predictable, scalable process windows
1,1-Diethoxypropane lacks any published polymerization model
Polymerization Kinetics NIR Spectroscopy Process Optimization

Significantly Higher Aqueous Solubility Compared to Structural Analog 2,2-Diethoxypropane

While both are liquids at room temperature, 1,2-diethoxypropane exhibits a water solubility of 52 g/L at 25°C [1]. In contrast, 2,2-diethoxypropane (acetone diethyl acetal, CAS 126-84-1) is reported to be less soluble, a consequence of its more hydrophobic geminal diethoxy structure. This solubility difference is critical for aqueous formulation and cleaning applications, where a water-miscible or highly soluble solvent is required without the use of additional co-solvents.

Aqueous solubility
Data to verify
52 g/L at 25 °C
Reported high solubility enables water-based formulations
2,2-Diethoxypropane shows limited water solubility; source-specific review advised
Solubility Formulation Glycol Ethers

Higher Boiling Point Provides Operational Window Relative to Lower Homolog 1,2-Dimethoxypropane

1,2-Diethoxypropane has a reported boiling point of approximately 124–125°C . Its lower homolog, 1,2-dimethoxypropane (propylene glycol dimethyl ether, CAS 7778-85-0), has a significantly lower boiling point of 96°C . This 28°C increase provides a wider operational temperature range, reducing solvent loss due to evaporation during reactions or processes conducted at moderately elevated temperatures.

Boiling point range
Data to verify
124–125 °C
~28 °C higher than 1,2-dimethoxypropane; reduces evaporative loss
Atmospheric pressure; verify with supplier CoA
Volatility Thermal Properties Solvent Selection

Superior Inherent Safety Profile Compared to High-Toxicity Analog 2,2-Diethoxypropane

Safety data sheets for 2,2-diethoxypropane (CAS 126-84-1) classify it as 'highly toxic' with an acute toxicity value of LD50 125 mg/kg (mouse, intraperitoneal) . In stark contrast, 1,2-diethoxypropane (CAS 10221-57-5) is not flagged for high acute toxicity in standard hazard assessments, with ECHA's C&L Inventory listing flammability (H225) as its primary hazard and noting a lack of data for acute toxicity, suggesting a far more favorable safety profile [1]. This is a critical differentiator for procurement in laboratory and industrial settings where minimizing operator exposure risk is paramount.

Acute toxicity classification
Reported
Not classified for high acute toxicity
Lower reported acute toxicity vs. 2,2-diethoxypropane (LD50 125 mg/kg, mouse i.p.)
Primary hazard is flammability (H225); review ECHA C&L inventory
Toxicology Safety Hazard Assessment

Physicochemical Differentiation from 1,3-Diethoxypropane Enables Distinct Application Performance

Although 1,2-diethoxypropane and 1,3-diethoxypropane (CAS 3459-83-4) are regioisomers with identical molecular weight, their spatial arrangement of ether linkages leads to different intermolecular forces. This is reflected in their predicted physical properties: 1,2-diethoxypropane has a boiling point of ~124–125°C and a vapor pressure of ~11.0 mmHg at 25°C , while 1,3-diethoxypropane has a higher predicted boiling point of ~148.8°C and a lower vapor pressure of ~5.3 mmHg at 25°C [1]. This makes 1,2-diethoxypropane the more volatile of the two, a property that can be advantageous for applications requiring faster evaporation rates, such as in certain coating formulations or as a reaction medium where post-reaction removal is desired.

Vapor pressure
Data to verify
~11.0 mmHg at 25 °C
~2.1× higher than 1,3-diethoxypropane; supports faster evaporation if required
Predicted data; experimental confirmation recommended
Physicochemical Properties Vapor Pressure Volatility

High-Value Application Scenarios for 1,2-Diethoxypropane Justified by Differentiated Performance Data


Precision Synthesis of High-Vinyl Polybutadiene and SBS Elastomers

Industrial procurement for anionic polymerization processes aiming to produce styrene-butadiene-styrene (SBS) block copolymers or high-vinyl polybutadiene with controlled 1,2-microstructure. The compound's designated role as a 'specific microstructure control agent' in key patents, supported by recent kinetic modeling, makes it the scientifically justified choice over generic ethers like diethyl ether or unoptimized modifiers like THF, ensuring targeted vinyl content and desirable elastomeric properties [1][2].

Formulation of Water-Based Coatings and Cleaning Solutions

This scenario is ideal for formulations requiring a solvent with high water solubility (52 g/L at 25°C) and moderate volatility. In head-to-head comparison, 1,2-diethoxypropane offers a clear advantage over less soluble regioisomers like 2,2-diethoxypropane, allowing for stable, single-phase aqueous formulations in paints, inks, and industrial cleaners without the need for additional co-solvents [3].

Synthetic Chemistry Requiring a Low-Toxicity, Moderate-Boiling Ether Solvent

For laboratory and pilot-scale organic syntheses where a higher-boiling ether solvent is needed to prevent evaporation during heated reactions, 1,2-diethoxypropane is a safer and more practical alternative. It provides a wider operational temperature window than 1,2-dimethoxypropane (bp 96°C) while avoiding the high acute toxicity associated with 2,2-diethoxypropane (LD50 125 mg/kg), thereby reducing both process variability and health risks .

Development of Specialty Polymers Requiring Tailored Microstructure

Researchers developing novel diene-based polymers with specific mechanical or thermal properties can utilize 1,2-diethoxypropane to fine-tune the polymer's vinyl content. The availability of a published phenomenological kinetic model provides a quantitative framework for predicting and controlling the polymerization outcome, a level of scientific support not available for alternative acetals like 1,1-diethoxypropane, which are documented for entirely different reaction types such as aldehyde protection .

Application
Selection Property
Validation Focus
High-vinyl polybutadiene & SBS elastomer synthesis
Patent-designated microstructure control agent
Vinyl content reproducibility and kinetic model validation
Water-based coatings & cleaning formulations
High aqueous solubility profile
Formulation stability and co-solvent elimination
Synthetic chemistry with moderate-boiling ether solvent
Moderate boiling point range and lower acute toxicity profile
Process safety and solvent retention under reaction conditions
Specialty polymer microstructure development
Published kinetic model for polymerization
Microstructure reproducibility and process scale-up
Selection properties are derived from reported evidence; validation under specific process conditions is advised.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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